N-cyclooctyl-2-nitrobenzenesulfonamide
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Overview
Description
N-cyclooctyl-2-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of nitrobenzenesulfonamides. These compounds are known for their applications in organic synthesis, particularly in the preparation of nitrogenous heterocycles. The structure of this compound consists of a cyclooctyl group attached to a 2-nitrobenzenesulfonamide moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclooctylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Efficient mixing and temperature control to ensure high yield and purity
- Purification steps such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form nitrogenous heterocycles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Cyclization: Base such as sodium hydride, polar aprotic solvents like dimethylformamide
Major Products:
Reduction: N-cyclooctyl-2-aminobenzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Cyclization: Nitrogenous heterocycles with potential biological activity
Scientific Research Applications
N-cyclooctyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nitrogenous heterocycles.
Biology: Investigated for its potential as a carbonic anhydrase inhibitor, which could have implications in the treatment of diseases like glaucoma.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.
Comparison with Similar Compounds
- 2-nitrobenzenesulfonamide
- N-cyclooctyl-4-nitrobenzenesulfonamide
- N-cyclooctyl-2-aminobenzenesulfonamide
Comparison:
- N-cyclooctyl-2-nitrobenzenesulfonamide is unique due to the presence of both the cyclooctyl group and the 2-nitrobenzenesulfonamide moiety, which imparts specific reactivity and potential biological activity.
- 2-nitrobenzenesulfonamide lacks the cyclooctyl group, making it less hydrophobic and potentially less bioactive.
- N-cyclooctyl-4-nitrobenzenesulfonamide has the nitro group in a different position, which can affect its reactivity and interaction with biological targets.
- N-cyclooctyl-2-aminobenzenesulfonamide is a reduced form of the nitro compound, which can have different biological activities and chemical reactivity.
Properties
IUPAC Name |
N-cyclooctyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-16(18)13-10-6-7-11-14(13)21(19,20)15-12-8-4-2-1-3-5-9-12/h6-7,10-12,15H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCSVAQQCCHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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